Superior MCHR2 Antagonism Versus Dopamine D2 and SERT: Quantitative Potency and Selectivity Profile
4-Bromo-2-chloro-N-(propan-2-yl)aniline demonstrates high potency and significant selectivity for the human melanin-concentrating hormone receptor 2 (MCHR2) compared to other neurological targets. In a direct comparison, its IC₅₀ of 1 nM at MCHR2 is 100-fold lower (more potent) than its IC₅₀ of 100 nM at the serotonin transporter (SERT) and 500-fold lower than its IC₅₀ of 500 nM at the dopamine D2 receptor . This data positions the compound as a selective MCHR2 antagonist probe, in contrast to many non-selective aniline-based ligands.
| Evidence Dimension | Antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM at human MCHR2 receptor |
| Comparator Or Baseline | 100 nM at human SERT; 500 nM at human D2 receptor |
| Quantified Difference | 100-fold selective for MCHR2 over SERT; 500-fold selective over D2 |
| Conditions | CHO cells expressing human MCHR2; inhibition of MCH-stimulated Ca²⁺ flux |
Why This Matters
This quantitative selectivity profile is critical for researchers seeking to interrogate MCHR2 signaling without confounding off-target activity at SERT or D2 receptors, directly impacting the interpretability of in vitro pharmacology experiments.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). Antagonist activity at human MCHR2 receptor, SERT, and D2 receptor. Accessed 2026. View Source
